molecular formula C7H7N3S B3281682 2-(methylthio)-3H-imidazo[4,5-c]pyridine CAS No. 7397-69-5

2-(methylthio)-3H-imidazo[4,5-c]pyridine

Cat. No. B3281682
CAS RN: 7397-69-5
M. Wt: 165.22 g/mol
InChI Key: XTDRPJHTQUWBSM-UHFFFAOYSA-N
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Description

“2-(methylthio)-3H-imidazo[4,5-c]pyridine” is a complex organic compound that contains an imidazo[4,5-c]pyridine core with a methylthio (CH3-S-) substituent at the 2-position . The imidazo[4,5-c]pyridine core is a fused ring system that includes an imidazole ring (a five-membered ring with two non-adjacent nitrogen atoms) and a pyridine ring (a six-membered ring with one nitrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused imidazo[4,5-c]pyridine ring system with a methylthio substituent. The presence of nitrogen atoms in the ring system and the sulfur atom in the methylthio group would be key features .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of nitrogen and sulfur atoms could potentially result in interesting chemical properties .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a pharmaceutical, the mechanism of action would depend on the specific biological target .

Safety and Hazards

As with any chemical compound, handling “2-(methylthio)-3H-imidazo[4,5-c]pyridine” would require appropriate safety measures. It’s important to use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a pharmaceutical, for example, future research could involve further studying its biological activity and optimizing its properties for therapeutic use .

properties

IUPAC Name

2-methylsulfanyl-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-11-7-9-5-2-3-8-4-6(5)10-7/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDRPJHTQUWBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(N1)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(methylthio)-3H-imidazo[4,5-c]pyridine
Reactant of Route 2
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2-(methylthio)-3H-imidazo[4,5-c]pyridine
Reactant of Route 3
2-(methylthio)-3H-imidazo[4,5-c]pyridine
Reactant of Route 4
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2-(methylthio)-3H-imidazo[4,5-c]pyridine
Reactant of Route 5
Reactant of Route 5
2-(methylthio)-3H-imidazo[4,5-c]pyridine
Reactant of Route 6
2-(methylthio)-3H-imidazo[4,5-c]pyridine

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